The Core Mechanism of BGB-290 (Pamiparib) in DNA Repair: A Technical Guide
The Core Mechanism of BGB-290 (Pamiparib) in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BGB-290, also known as Pamiparib, is a potent and selective small molecule inhibitor of Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular DNA Damage Response (DDR) network, primarily involved in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3] Pamiparib's mechanism of action is twofold: it competitively inhibits the catalytic activity of PARP and, crucially, "traps" PARP enzymes on the DNA at the site of damage.[3][4][5] This trapping prevents the completion of DNA repair, leading to the collapse of replication forks during S-phase and the formation of more cytotoxic DNA double-strand breaks (DSBs).[6][7]
In cancer cells with deficient high-fidelity DSB repair pathways, such as Homologous Recombination (HR), this accumulation of DSBs cannot be resolved, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the cornerstone of Pamiparib's therapeutic strategy, particularly in tumors with mutations in genes like BRCA1 and BRCA2.[4][8] Pamiparib's high potency, selectivity, and ability to penetrate the central nervous system make it a significant agent in the landscape of targeted cancer therapies.[1][8]
Quantitative Data: Potency and Activity
The potency of Pamiparib has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics.
| Target Enzyme | IC50 (nM) | Source |
| PARP-1 | 0.9 - 1.3 | [1][2][4] |
| PARP-2 | 0.5 - 0.9 | [1][2][4] |
| Table 1: Biochemical inhibitory potency of Pamiparib against PARP-1 and PARP-2 enzymes. IC50 represents the concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Assay Type | IC50 (nM) | Source |
| Cellular PARylation Inhibition | 0.2 - 0.24 | [2][5][9] |
| PARP-DNA Trapping | 13 | [4][9] |
| Table 2: Cellular activity of Pamiparib. Cellular PARylation IC50 measures the inhibition of PAR polymer formation within cells. PARP-DNA Trapping IC50 quantifies the potency of trapping the PARP enzyme onto DNA. |
Core Signaling Pathways and Mechanisms of Action
PARP-1 in Base Excision Repair (BER)
Under normal physiological conditions, PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, it binds to the DNA and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to facilitate the repair of the SSB.
BGB-290 Action and Synthetic Lethality in HR-Deficient Cells
BGB-290 exerts its effect by inhibiting PARP's catalytic activity and trapping it on the DNA. In cells with a functional Homologous Recombination (HR) pathway, the resulting double-strand breaks (DSBs) from replication fork collapse can still be repaired. However, in HR-deficient cells (e.g., BRCA1/2 mutated), there is no high-fidelity mechanism to repair these DSBs. The cell must rely on error-prone pathways like Non-Homologous End Joining (NHEJ), leading to significant genomic instability and, ultimately, apoptosis.[4][10]
Experimental Protocols and Workflows
Cellular PARylation Assay
This assay quantifies the ability of an inhibitor to block the formation of PAR polymers in a cellular context.
Methodology:
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Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
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Inhibitor Treatment: Pre-incubate the cells with a serial dilution of BGB-290 (or a control inhibitor) for 1 hour.
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Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., H₂O₂) for a short duration (e.g., 15 minutes) to stimulate PARP activity.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them to release cellular proteins.
-
PAR Quantification (ELISA):
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Add cell lysates to a 96-well plate coated with an anti-PAR capture antibody.
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Incubate to allow the capture of PARylated proteins.
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Wash the wells and add a primary anti-PAR detection antibody.
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Wash and add a secondary HRP-conjugated antibody.
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Add a chemiluminescent HRP substrate and measure the luminescence signal, which is proportional to the level of cellular PARylation.[11][12]
-
-
Data Analysis: Plot the percentage of PAR inhibition against the inhibitor concentration to determine the IC50 value.
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex. A fluorescence polarization (FP) based method is commonly used.
Methodology:
-
Reagent Preparation: Prepare a master mix containing a fluorescently labeled DNA probe (e.g., with a single-strand break), assay buffer, and purified PARP-1 or PARP-2 enzyme.
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Inhibitor Addition: Add serial dilutions of BGB-290 or control compounds to the wells of a microplate.
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Reaction Initiation: Add the PARP/DNA master mix to the wells. In the absence of an inhibitor, PARP binds to the DNA, resulting in a high FP signal.
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PARylation & Dissociation (Control): To a set of control wells, add NAD⁺. This allows the enzyme to auto-PARylate, causing it to dissociate from the DNA probe, resulting in a low FP signal.
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Trapping Measurement: To the test wells (containing BGB-290), add NAD⁺. A potent trapping agent like BGB-290 will prevent the enzyme's dissociation even after catalysis is attempted, thus maintaining a high FP signal.[13][14]
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Data Analysis: The trapping efficacy (IC50) is calculated based on the concentration-dependent maintenance of the high FP signal in the presence of NAD⁺.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. the-gist.org [the-gist.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
